Bromo(dideuterio)methane
Overview
Description
Bromo(dideuterio)methane, also known as bromomethane-d2, is a deuterated derivative of bromomethane. It is a colorless, non-flammable gas with the chemical formula CD2Br. The compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo(dideuterio)methane can be synthesized through the bromination of deuterated methane (CD4). The reaction typically involves the use of bromine (Br2) in the presence of ultraviolet light, which facilitates the substitution of hydrogen atoms with bromine atoms. The reaction proceeds as follows: [ \text{CD}_4 + \text{Br}_2 \rightarrow \text{CD}_3\text{Br} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar bromination techniques, ensuring the availability of deuterated methane as a starting material.
Chemical Reactions Analysis
Types of Reactions: Bromo(dideuterio)methane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or cyanide ions (CN-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form deuterated alkenes.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming deuterated brominated products.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, cyanide ions, and other nucleophiles.
Bases: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) for elimination reactions.
Catalysts: Ultraviolet light for photochemical reactions.
Major Products:
Substitution Products: Deuterated alcohols, nitriles, and other substituted compounds.
Elimination Products: Deuterated alkenes.
Addition Products: Deuterated brominated alkanes and alkenes.
Scientific Research Applications
Bromo(dideuterio)methane has several applications in scientific research, including:
Isotopic Labeling: Used as a tracer in chemical and biological studies to track reaction pathways and mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized as a reference compound in NMR spectroscopy due to its distinct deuterium signals.
Synthetic Chemistry: Employed in the synthesis of deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Pharmaceutical Research: Used in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of bromo(dideuterio)methane in chemical reactions involves the formation of free radicals under photochemical conditions. The bromine atom abstracts a deuterium atom from the methane, forming a deuterated methyl radical (CD3•) and a bromine radical (Br•). These radicals can then participate in various reactions, leading to the formation of deuterated products.
Comparison with Similar Compounds
Bromomethane (CH3Br): The non-deuterated analog of bromo(dideuterio)methane, commonly used as a fumigant and in organic synthesis.
Chloromethane (CH3Cl): A related halomethane with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
Deuterated Methane (CD4): The fully deuterated form of methane, used as a starting material for the synthesis of this compound.
Uniqueness: this compound is unique due to its isotopic composition, which provides distinct advantages in isotopic labeling and NMR spectroscopy. Its deuterium atoms offer insights into reaction mechanisms and kinetics that are not possible with non-deuterated analogs.
Properties
IUPAC Name |
bromo(dideuterio)methane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Br/c1-2/h1H3/i1D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUXJHMPEANEGY-DICFDUPASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584363 | |
Record name | Bromo(~2~H_2_)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4960-89-8 | |
Record name | Bromo(~2~H_2_)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4960-89-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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